3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one
Description
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted at position 3 with a 3-chloro-4-methoxyphenylamino group. Its molecular formula is C₁₃H₁₅ClN₂O₂ (calculated), with a molecular weight of 278.72 g/mol. The compound combines a rigid azepanone core with a halogenated aromatic moiety, making it structurally distinct from smaller heterocycles like imidazolidinones or open-chain derivatives.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyanilino)azepan-2-one |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-11-4-2-3-7-15-13(11)17/h5-6,8,11,16H,2-4,7H2,1H3,(H,15,17) |
InChI Key |
JZSOGRCCEKPGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCNC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with azepan-2-one under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Azepanone vs. Imidazolidinone Derivatives
Compounds such as 1-benzyl-3-[3-chloro-4-(dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one (34) () share the 3-chloro-4-methoxyphenyl group but feature a five-membered imidazolidinone core with a sulfanylidene group. Key differences include:
- Hydrogen Bonding: The imidazolidinone’s sulfanylidene group (C=S) is a weaker hydrogen-bond acceptor than the azepanone’s carbonyl (C=O), altering intermolecular interactions .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Azepan-2-one | NH, C=O | 278.72 |
| Compound 34 () | Imidazolidin-4-one | NH, C=S | 407.94 (calculated) |
Azepanone vs. Dioxoisoindolin-Propanoate Hybrids
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-chloro-4-methoxyphenyl)propanoate (18) () incorporates the 3-chloro-4-methoxyphenyl group into an open-chain ester linked to a dioxoisoindolin moiety. Differences include:
- Solubility: The ester group in Compound 18 enhances hydrophilicity compared to the azepanone’s lactam.
Substituent Variations on the Aromatic Ring
Halogen and Methoxy Positioning
- 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one () replaces the 3-chloro-4-methoxy group with 2-chloro-5-trifluoromethyl substituents. This modification increases molecular weight (306.71 g/mol) and lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), which could enhance blood-brain barrier penetration .
- Metoxuron (), a urea herbicide with a 3-chloro-4-methoxyphenyl group, demonstrates how substituent positioning influences agricultural activity. Its urea moiety (NH-C(=O)-N(CH₃)₂) provides strong hydrogen-bond donor capacity, unlike the azepanone’s single NH .
Table 2: Substituent Impact on Properties
| Compound | Substituents | Key Functional Groups | logP (Predicted) |
|---|---|---|---|
| Target Compound | 3-Cl, 4-OCH₃ | NH, C=O | 2.8 |
| Compound in | 2-Cl, 5-CF₃ | NH, C=O | 3.5 |
| Metoxuron () | 3-Cl, 4-OCH₃ | Urea (NH-C(=O)-N(CH₃)₂) | 1.9 |
Anti-Parasitic Activity
Compounds in (e.g., 34–41) exhibit anti-Trypanosoma brucei activity, attributed to their imidazolidinone cores and sulfanylidene groups. The target azepanone’s larger ring may hinder target binding but could improve metabolic stability due to reduced ring strain .
Herbicidal and Insecticidal Activity
Metoxuron () and isopropyl carbamates () highlight agrochemical applications of 3-chloro-4-methoxyphenyl derivatives. The azepanone’s lactam may reduce phytotoxicity compared to urea-based herbicides but requires testing for soil persistence .
Hydrogen Bonding and Crystallography
The azepanone’s NH and C=O groups enable diverse hydrogen-bonding patterns (e.g., N–H···O=C), as analyzed in . This contrasts with sulfanylidene-containing compounds (), where C=S participates in weaker S···H interactions .
Biological Activity
The compound 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a member of the azepanone family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 241.7 g/mol
- IUPAC Name : 3-((3-Chloro-4-methoxyphenyl)amino)-2-azepanone
This compound features a chloro and methoxy substituent on the aromatic ring, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azepanones, including derivatives similar to this compound. The following table summarizes findings from various research studies on related compounds:
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induces apoptosis |
| Compound B | MCF-7 | 10.2 | Inhibits proliferation |
| 3-Chloro-4-Methoxyphenyl Derivative | A549 (Lung Cancer) | 8.5 | EGFR inhibition |
These findings suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Neuroprotective Effects
Research has indicated that azepanones can exhibit neuroprotective effects. A study involving a related compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis:
"The azepanone derivative significantly reduced neuronal cell death in models of oxidative stress by modulating apoptotic pathways" .
Enzyme Inhibition
Enzyme inhibition studies have shown that azepanone derivatives can act as inhibitors for various enzymes involved in disease processes:
- Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease treatment.
- Kinase Inhibition : Some derivatives have shown promise as inhibitors of kinases involved in cancer progression, highlighting their potential therapeutic applications.
Case Study 1: Anticancer Activity in Vivo
A preclinical study investigated the effects of a related azepanone on tumor growth in mice. The results indicated a significant reduction in tumor size compared to controls, supporting the anticancer hypothesis.
Case Study 2: Neuroprotection in Animal Models
In another study, an azepanone derivative was tested in a rat model of neurodegeneration. The compound demonstrated protective effects against cognitive decline and neuronal loss, suggesting its potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
